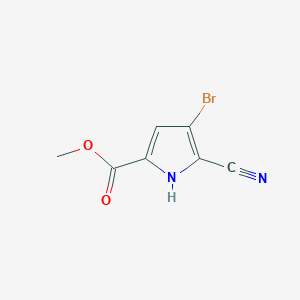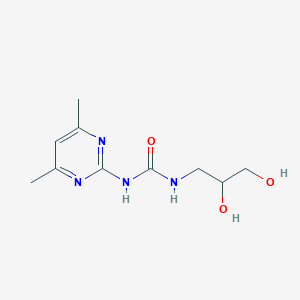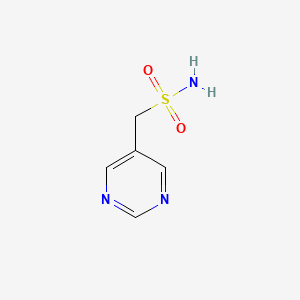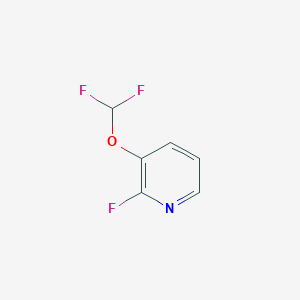![molecular formula C12H17Cl2N5O B1404716 [1-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride CAS No. 1239842-05-7](/img/structure/B1404716.png)
[1-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride
Übersicht
Beschreibung
“[1-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride” is a chemical compound . It is a derivative of oxadiazole, a heterocyclic compound that consists of a five-membered ring with two carbon atoms, one oxygen atom, and two nitrogen atoms .
Synthesis Analysis
Oxadiazole derivatives are synthesized from furan by replacing two methylene groups with two nitrogen atoms . The aromaticity of the furan ring is reduced to such an extent that it shows conjugated diene character . Oxadiazole was first synthesized in 1965 by Ainsworth through the thermolysis of hydrazine .Molecular Structure Analysis
The IR spectrum of a similar compound shows various peaks corresponding to different functional groups . The 1H NMR spectrum also provides information about the hydrogen atoms in the molecule .Chemical Reactions Analysis
Oxadiazoles have been widely studied due to their broad range of chemical and biological properties . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Compounds containing the oxadiazole ring have been reported to exhibit antibacterial activity . For example, synthesized derivatives have been evaluated against different bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .
Antimicrobial Activity
In addition to antibacterial properties, oxadiazole derivatives also show antimicrobial activity. For instance, 1-substituted-3-(4-morpholino-6-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1,3,5-triazin-2-yl)substituted urea has been developed and evaluated for antimicrobial activity against different strains .
Antitumor Activity
Oxadiazole derivatives have been reported to exhibit antitumor activity . This makes them potential candidates for the development of new anticancer drugs.
Antiviral Activity
Compounds containing the oxadiazole ring have been found to possess antiviral properties . This suggests potential applications in the development of antiviral drugs.
Antioxidant Activity
Oxadiazole derivatives have been reported to exhibit antioxidant activity . This property could be harnessed in the development of drugs for conditions associated with oxidative stress.
Use in High-Energy Molecules
Oxadiazole derivatives have been utilized as high-energy molecules or energetic materials . This suggests potential applications in fields requiring high-energy compounds.
Use in Pharmaceutical Compounds
The presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment . This variation allows these molecules to be utilized as pharmaceutical compounds .
Use in Ionic Salts
The variation in the properties of oxadiazoles allows these molecules to be utilized as ionic salts . This suggests potential applications in fields requiring ionic salts.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O.2ClH/c13-12(4-2-1-3-5-12)11-16-10(17-18-11)9-8-14-6-7-15-9;;/h6-8H,1-5,13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIPFIJPIXVYQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=NC=CN=C3)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1404633.png)
![2-(4-Methoxyphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1404634.png)



![exo-8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B1404644.png)
![9H-fluoren-9-ylmethyl N-[(1S)-2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B1404645.png)

![[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine hydrochloride](/img/structure/B1404648.png)
![7-(3-methylbenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione](/img/structure/B1404649.png)
![1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B1404650.png)
![1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-ol](/img/structure/B1404651.png)

![4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]morpholine](/img/structure/B1404656.png)